N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-(2-fluorophenyl)-2-piperazin-1-ylacetic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide.
Scientific Research Applications
N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved. For example, it may act as an inhibitor of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-piperazin-1-ylacetamide: This compound has an additional fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide: The presence of a chlorine atom instead of fluorine can lead to differences in chemical reactivity and pharmacological properties.
N-(2-methylphenyl)-2-piperazin-1-ylacetamide: The methyl group can influence the compound’s lipophilicity and its interaction with biological targets
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of new molecules and the study of biological systems. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H16FN3O |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C12H16FN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) |
InChI Key |
QPRCPEPQISWNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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